molecular formula C21H20BrN7O2S B4319280 (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-ETHYL-5-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-ETHYL-5-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

Cat. No.: B4319280
M. Wt: 514.4 g/mol
InChI Key: HQOHJYBIXANTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-ETHYL-5-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a complex organic compound that features a unique combination of functional groups, including a brominated benzodioxole, a triazole, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-ETHYL-5-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The synthesis begins with the bromination of 1,3-benzodioxole to obtain 6-bromo-1,3-benzodioxole. This step is usually carried out using bromine in the presence of a suitable solvent like dichloromethane.

    Thioether Formation: The brominated benzodioxole is then reacted with a thiol compound to form the thioether linkage. This reaction is typically performed under basic conditions using a base such as sodium hydride.

    Triazole Formation: The next step involves the formation of the triazole ring. This is achieved by reacting the thioether intermediate with an appropriate azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

    Tetrazole Formation: Finally, the tetrazole ring is introduced by reacting the triazole intermediate with sodium azide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the brominated benzodioxole moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Oxidized derivatives of the thioether linkage.

    Reduction: Reduced forms of the benzodioxole moiety.

    Substitution: Substituted derivatives at the bromine position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-(4-methylphenyl)-2H-tetrazole
  • 2-[(5-{[(6-fluoro-1,3-benzodioxol-5-yl)methyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-(4-methylphenyl)-2H-tetrazole

Uniqueness

The uniqueness of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-ETHYL-5-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL) SULFIDE lies in the presence of the brominated benzodioxole moiety, which can impart distinct chemical and biological properties compared to its chloro and fluoro analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-[[5-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-5-(4-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN7O2S/c1-3-28-19(10-29-26-20(24-27-29)14-6-4-13(2)5-7-14)23-25-21(28)32-11-15-8-17-18(9-16(15)22)31-12-30-17/h4-9H,3,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOHJYBIXANTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC3=C(C=C2Br)OCO3)CN4N=C(N=N4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-ETHYL-5-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 2
Reactant of Route 2
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-ETHYL-5-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 3
Reactant of Route 3
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-ETHYL-5-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 4
Reactant of Route 4
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-ETHYL-5-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 5
Reactant of Route 5
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-ETHYL-5-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 6
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-ETHYL-5-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.